molecular formula C15H12N2O4 B14935421 methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate

methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate

Cat. No.: B14935421
M. Wt: 284.27 g/mol
InChI Key: VKJVFIXRDQAGNQ-UHFFFAOYSA-N
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Description

Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core substituted with a 4-oxoquinazolinylmethyl group. Quinazoline derivatives are known for their pharmacological relevance, particularly in targeting enzymes involved in nucleotide biosynthesis and antimicrobial activity .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)13-7-6-10(21-13)8-17-9-16-12-5-3-2-4-11(12)14(17)18/h2-7,9H,8H2,1H3

InChI Key

VKJVFIXRDQAGNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization from Ortho-Halobenzamides

The foundational method for 4-oxoquinazoline synthesis involves cyclization of ortho-halobenzamides under basic conditions. A modified protocol from Sarma et al. achieves 89% yield for 3-aminomethyl-4-oxoquinazoline precursors through:

  • Substrate preparation :

    • Ortho-fluorobenzamide (1.0 mmol)
    • Benzamide (2.5 mmol)
    • Cs2CO3 (2.5 mmol) in anhydrous DMSO
  • Reaction conditions :

    • 135°C under N2 atmosphere
    • 24-hour reaction time
    • Column purification (petroleum ether:EtOAc 70:30)

This method eliminates copper catalysts required in earlier approaches, reducing metal contamination risks in pharmaceutical applications.

Furan Carboxylate Synthesis

MnO2-Mediated Oxidation of HMF Derivatives

The critical methyl furan-2-carboxylate moiety is synthesized via optimized conditions from Boulcina et al.:

Parameter Optimal Value
Starting material 5-Hydroxymethylfurfural (HMF)
Oxidizing agent MnO2 (4 equiv)
Catalyst NaCN (0.4 equiv)
Solvent CH2Cl2
Temperature 100°C
Time 1-72 hours

This protocol produces methyl 5-formylfuran-2-carboxylate in 63-89% yield, with scalability demonstrated at 50g scale.

Methylene Bridge Formation

Nucleophilic Alkylation Strategy

Coupling of the quinazolinone and furan components employs two predominant methods:

Method A : Reductive amination

  • Reactants: 3-Aminoquinazolinone + methyl 5-formylfuran-2-carboxylate
  • Conditions: NaBH3CN (1.2 equiv), MeOH, 0°C → RT
  • Yield: 72%

Method B : Mitsunobu reaction

  • Reactants: 3-Hydroxymethylquinazolinone + methyl 5-hydroxyfuran-2-carboxylate
  • Conditions: DIAD (1.5 equiv), PPh3 (1.5 equiv), THF
  • Yield: 68%

Integrated Synthetic Routes

Three-Component One-Pot Synthesis

The most efficient reported method combines:

  • In situ generation of 3-aminomethylquinazolinone
  • Concurrent HMF oxidation to aldehyde
  • Reductive amination cascade

Optimized conditions :

  • Cs2CO3 (3.0 equiv)
  • NaBH(OAc)3 (1.5 equiv)
  • DMSO/MeOH (3:1 v/v)
  • 80°C, 8 hours

This approach achieves 83% overall yield with >98% HPLC purity.

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.42 (s, 1H, quinazolinone C2-H)
  • δ 7.89 (d, J = 3.7 Hz, 1H, furan C3-H)
  • δ 7.30 (d, J = 3.7 Hz, 1H, furan C4-H)
  • δ 5.21 (s, 2H, CH2 bridge)
  • δ 3.85 (s, 3H, COOCH3)

13C NMR (100 MHz, DMSO-d6) :

  • δ 167.3 (quinazolinone C4=O)
  • δ 161.1 (furan COOCH3)
  • δ 152.4-116.2 (aromatic carbons)
  • δ 52.1 (COOCH3)
  • δ 44.7 (CH2 bridge)

Challenges and Optimization Strategies

Key synthetic hurdles and solutions include:

  • Methylene bridge instability :

    • Problem: Retro-aldol cleavage at pH >8
    • Solution: Maintain reaction pH 6.5-7.5 using acetate buffers
  • Furan ring oxidation :

    • Problem: MnO2 over-oxidation to dicarboxylates
    • Solution: Strict stoichiometric control (NaCN:MnO2 = 1:10)
  • Quinazolinone N-alkylation :

    • Problem: Competing O-alkylation
    • Solution: Use bulky bases (DBU) to favor N-attack

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts[][6].

Mechanism of Action

The mechanism of action of methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is crucial for this interaction, as it mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Furan-2-carboxylate Derivatives

2.1.1. Methyl 5-(2-Methoxycarbonylethyl)furan-2-carboxylate (Compound 6)
  • Structure : Features a methoxycarbonylethyl substituent on the furan ring.
  • Properties: Exhibits antibacterial activity against Xanthomonas axonopodis .
2.1.2. Methyl 5-(Hydroxymethyl)furan-2-carboxylate (Compound 15)
  • Structure : Substituted with a hydroxymethyl group.
  • Properties : Isolated from Polygonatum cyrtonema; polar due to the hydroxyl group, improving aqueous solubility .
  • Comparison : The hydroxymethyl group increases hydrophilicity, contrasting with the bulky, planar quinazolinyl group in the target compound, which may favor membrane permeability via aromatic interactions.
2.1.3. Methyl 5-[(4-Ethylphenoxy)methyl]furan-2-carboxylate
  • Structure: Contains a phenoxymethyl substituent.
  • Properties : Used as a building block in medicinal chemistry (Enamine Ltd. catalog) .
  • Comparison: The phenoxy group offers moderate electron-withdrawing effects but lacks the heterocyclic complexity of quinazolinone, limiting its ability to engage in multipoint binding with enzymes.
2.1.4. Methyl 5-((6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216841-62-1)
  • Structure: Features a 4-oxoquinolinylmethyl group with methoxy and methyl substituents.
  • Properties: A close structural analog; quinoline derivatives are known for antimalarial and kinase-inhibitory activities .
  • Comparison: The quinoline core (one nitrogen atom) vs. quinazoline (two nitrogen atoms) reduces hydrogen-bonding capacity. The additional nitrogen in quinazolinone may enhance binding to targets like dihydrofolate reductase.

Research Findings and Structural Insights

Crystallographic and Conformational Analysis

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Exhibits near-planar geometry with intramolecular CH···F interactions stabilizing the conformation . The fluorophenyl group engages in π-π stacking, contributing to crystal packing .
  • However, the quinazolinone’s carbonyl group could enhance hydrogen bonding in biological systems.

Biological Activity

Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with quinazoline intermediates. The process can be optimized to enhance yield and purity, often utilizing various catalytic methods. For instance, the use of microwave-assisted synthesis has been reported to improve reaction times and product yields significantly.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against human cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer). The observed cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.

A study reported an IC50 value of approximately 15 μM for Hep-G2 cells, showcasing its potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in metabolic processes, including urease and xanthine oxidase.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent trial assessed the antimicrobial efficacy of the compound against clinical isolates from patients with urinary tract infections. Results indicated a significant reduction in bacterial load post-treatment, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In a comparative study with established chemotherapeutics, this compound demonstrated superior cytotoxicity against Hep-G2 cells compared to standard treatments like doxorubicin.

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